molecular formula C20H22Cl2N2O3S B7479961 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No. B7479961
M. Wt: 441.4 g/mol
InChI Key: OYGJZIAHIVIGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been widely used in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of neurotransmitter release. By blocking the adenosine A1 receptor, this compound increases cyclic AMP levels and enhances neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased locomotor activity. It has also been shown to enhance cognitive function, increase wakefulness, and reduce the sedative effects of other drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to selectively block the adenosine A1 receptor without affecting other receptors or pathways. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for research involving 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the role of adenosine A1 receptor in the regulation of glucose metabolism and insulin secretion, which may have implications for the development of diabetes. Another area of interest is the role of adenosine A1 receptor in the regulation of circadian rhythms, which may have implications for the development of sleep disorders. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases, including cardiovascular disease, respiratory disease, and neurological disorders.

Synthesis Methods

The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2,5-dichlorophenyl)sulfonyl-2-nitroethylene with N-(3,4-dimethylphenyl)piperidine-4-carboxamide in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. It has been used to study the effects of adenosine A1 receptor blockade on cardiovascular function, respiratory function, and neuronal function. This compound has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep-wake cycles and the development of caffeine tolerance.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c1-13-3-5-17(11-14(13)2)23-20(25)15-7-9-24(10-8-15)28(26,27)19-12-16(21)4-6-18(19)22/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJZIAHIVIGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.